Tempo

Catalog No.
S544895
CAS No.
2564-83-2
M.F
C9H18NO
M. Wt
156.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tempo

CAS Number

2564-83-2

Product Name

Tempo

Molecular Formula

C9H18NO

Molecular Weight

156.25 g/mol

InChI

InChI=1S/C9H18NO/c1-8(2)6-5-7-9(3,4)10(8)11/h5-7H2,1-4H3

InChI Key

QYTDEUPAUMOIOP-UHFFFAOYSA-N

SMILES

CC1(CCCC(N1[O])(C)C)C

Solubility

Soluble in DMSO

Synonyms

2,2,6,6-tetramethyl-1-piperidinyloxyl, 2,2,6,6-tetramethyl-4-piperidine-N-oxide, 2,2,6,6-tetramethylpiperidine-1-oxyl, oxoammonium TPO, TEMPO

Canonical SMILES

CC1(CCCC(N1[O])(C)C)C

Description

The exact mass of the compound Tempo is 156.1388 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Oxides - Cyclic N-Oxides - Supplementary Records. It belongs to the ontological category of aminoxyls in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tropospheric Emissions Monitoring of Pollution (TEMPO)

is a NASA satellite mission designed to measure various air pollutants in Earth's atmosphere. Launched in 2022, TEMPO is specifically focused on monitoring tropospheric ozone, a key component of smog, and other air pollutants over North America. By providing high-resolution data on these pollutants, TEMPO is revolutionizing researchers' ability to understand and predict air quality.

  • Understanding Pollution Sources and Transport: TEMPO's detailed measurements allow scientists to pinpoint the sources of air pollution and track their movement across vast distances. This information is crucial for developing effective air quality regulations and emission control strategies.
  • Improving Air Quality Forecasts: By providing real-time data on ozone and other pollutants, TEMPO contributes significantly to improved air quality forecasts. These forecasts allow authorities to issue timely warnings and public health advisories during periods of high pollution.
  • Validating Air Quality Models: Ground-based air quality monitoring stations provide valuable data, but their coverage is limited. TEMPO's satellite-based observations offer a more comprehensive picture of air quality across a large region. Scientists can use this data to validate and refine complex air quality models, leading to more accurate predictions.

Tempo in Chemical Research

TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) is a stable free radical used in various areas of chemical research. Its unique properties make it a valuable tool for several applications.

  • Organic Synthesis: TEMPO can act as a catalyst for various organic reactions, including oxidation reactions and polymerizations. Its ability to control reaction rates and selectivity makes it a valuable tool for organic chemists.
  • Polymer Chemistry: TEMPO is used in the synthesis of certain types of polymers, including controlled radical polymerization (CRP) techniques. These techniques allow for the precise control of polymer architecture and properties, leading to the development of novel functional materials.
  • Material Science: TEMPO-based materials are being investigated for various applications, including catalysis, drug delivery, and energy storage. The unique properties of TEMPO offer potential for the development of new and improved materials.

TEMPO, or (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, is a stable nitroxyl radical characterized by its chemical formula (CH2)3(CMe2)2NO(CH_2)_3(CMe_2)_2NO. It appears as a red-orange, sublimable solid and is notable for its stability and reactivity in various chemical processes. TEMPO serves as an important compound in organic synthesis, particularly for oxidation reactions, and functions as a radical marker in biological systems using electron spin resonance spectroscopy .

TEMPO is primarily utilized as a catalyst in the oxidation of primary alcohols to aldehydes. The oxidation process typically involves the formation of an N-oxoammonium salt from TEMPO, which then reacts with the alcohol. A common reaction example is the oxidation of (S)-(−)-2-methyl-1-butanol to (S)-(+)–2-methylbutanal, using sodium hypochlorite as the oxidant .

Moreover, TEMPO-mediated reactions exhibit chemoselectivity; it selectively oxidizes primary alcohols while remaining inert towards secondary alcohols under certain conditions. This selectivity can be enhanced in acidic environments, where secondary alcohols are more susceptible to oxidation .

In addition to its role in oxidation reactions, TEMPO is also employed in nitroxide-mediated radical polymerization (NMP), allowing for controlled polymer synthesis. In this context, TEMPO acts as a "dormant" agent that can be activated upon heating to resume polymerization .

TEMPO can be synthesized through various methods. One common approach involves the reaction of acetone with ammonia to produce triacetone amine, which is then oxidized to yield TEMPO. This method is economically viable due to the relatively low cost of the starting materials .

Another notable synthesis route includes the preparation of silica-supported TEMPO catalysts, which enhances its usability in oxidation reactions while allowing for easy recovery and recycling .

TEMPO finds extensive applications across multiple fields:

  • Organic Synthesis: It is widely used as a catalyst for selective oxidations and in controlled radical polymerization.
  • Biochemistry: Acts as a radical marker for studying biological systems through electron spin resonance spectroscopy.
  • Industrial Uses: Employed as a stabilizer in polymers and as an inhibitor in various chemical processes due to its radical scavenging properties .

Compound NameStructure TypeUnique Features
4-Hydroxy-TEMPOHydroxyl derivative of TEMPOEnhanced solubility and reactivity in aqueous solutions
TEMPOLReduced form of TEMPOExhibits stronger antioxidant properties
4-Acetamido-TEMPOAcetamido derivativeImproved stability and selectivity in oxidation reactions
1-Hydroxy-2,2,6,6-tetramethylpiperidineReduced derivativeLess reactive than TEMPO but useful in specific applications

These compounds highlight the versatility of nitroxide radicals while showcasing the unique properties that make TEMPO particularly valuable in both synthetic chemistry and biological studies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dark red solid; [Merck Index] Red crystalline solid; mp = 32-37 deg C; [Alfa Aesar MSDS]

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

156.138839198 g/mol

Monoisotopic Mass

156.138839198 g/mol

Heavy Atom Count

11

LogP

1.85 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VQN7359ICQ

GHS Hazard Statements

Aggregated GHS information provided by 281 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 281 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 276 of 281 companies with hazard statement code(s):;
H314 (91.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (21.38%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (17.75%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antioxidants

Vapor Pressure

0.000006 [mmHg]

Pictograms

Corrosive

Other CAS

2564-83-2

Wikipedia

TEMPO

Dates

Modify: 2023-08-15
1: Liu S, Liang H, Sun T, Yang D, Cao M. A recoverable dendritic polyamidoamine immobilized TEMPO for efficient catalytic oxidation of cellulose. Carbohydr Polym. 2018 Dec 15;202:563-570. doi: 10.1016/j.carbpol.2018.09.016. Epub 2018 Sep 13. PubMed PMID: 30287037.
2: Guo X, Seo JE, Bryce SM, Tan JA, Wu Q, Dial SL, Moore MM, Mei N. Comparative Genotoxicity of TEMPO and 3 of Its Derivatives in Mouse Lymphoma Cells. Toxicol Sci. 2018 May 1;163(1):214-225. doi: 10.1093/toxsci/kfy022. PubMed PMID: 29385624; PubMed Central PMCID: PMC6388407.
3: Zhou Y, Saito T, Bergström L, Isogai A. Acid-Free Preparation of Cellulose Nanocrystals by TEMPO Oxidation and Subsequent Cavitation. Biomacromolecules. 2018 Feb 12;19(2):633-639. doi: 10.1021/acs.biomac.7b01730. Epub 2018 Jan 16. PubMed PMID: 29283555.
4: Li J, Zhang J, Chen Y, Kawazoe N, Chen G. TEMPO-Conjugated Gold Nanoparticles for Reactive Oxygen Species Scavenging and Regulation of Stem Cell Differentiation. ACS Appl Mater Interfaces. 2017 Oct 18;9(41):35683-35692. doi: 10.1021/acsami.7b12486. Epub 2017 Oct 4. PubMed PMID: 28944661.
5: Fu Q, Sutherland A, Gustafsson E, Ali MM, Soleymani L, Pelton R. Relating Redox Properties of Polyvinylamine-g-TEMPO/Laccase Hydrogel Complexes to Cellulose Oxidation. Langmuir. 2017 Aug 15;33(32):7854-7861. doi: 10.1021/acs.langmuir.7b01460. Epub 2017 Aug 3. PubMed PMID: 28732155.
6: Spier VC, Sierakowski MR, Reed WF, de Freitas RA. Polysaccharide depolymerization from TEMPO-catalysis: Effect of TEMPO concentration. Carbohydr Polym. 2017 Aug 15;170:140-147. doi: 10.1016/j.carbpol.2017.04.064. Epub 2017 Apr 26. PubMed PMID: 28521979.
7: Jiang J, Ye W, Liu L, Wang Z, Fan Y, Saito T, Isogai A. Cellulose Nanofibers Prepared Using the TEMPO/Laccase/O(2) System. Biomacromolecules. 2017 Jan 9;18(1):288-294. doi: 10.1021/acs.biomac.6b01682. Epub 2016 Dec 20. PubMed PMID: 27995786.
8: Du K, Farhood A, Jaeschke H. Mitochondria-targeted antioxidant Mito-Tempo protects against acetaminophen hepatotoxicity. Arch Toxicol. 2017 Feb;91(2):761-773. doi: 10.1007/s00204-016-1692-0. Epub 2016 Mar 22. PubMed PMID: 27002509; PubMed Central PMCID: PMC5033665.

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